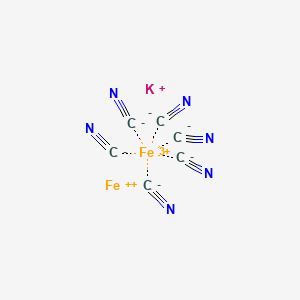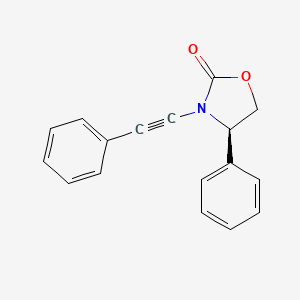
Cyclopentanol(1-13c)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanol(1-13C) is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of cyclopentanol. Cyclopentanol itself is a five-membered ring alcohol with the molecular formula C₅H₁₀O. The incorporation of carbon-13 makes it particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy, due to its distinct isotopic signature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentanol(1-13C) can be synthesized through several methods. One common approach involves the reduction of cyclopentanone(1-13C) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, often in an alcohol solvent like methanol or ethanol, at room temperature.
Industrial Production Methods: Industrial production of cyclopentanol(1-13C) often involves the isotopic labeling of cyclopentane followed by oxidation to cyclopentanone and subsequent reduction to cyclopentanol. This multi-step process ensures high isotopic purity and yield, making it suitable for large-scale applications.
Types of Reactions:
Oxidation: Cyclopentanol(1-13C) can be oxidized to cyclopentanone(1-13C) using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced back to cyclopentane(1-13C) using strong reducing agents like lithium aluminum hydride.
Substitution: Cyclopentanol(1-13C) can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide (PBr₃) in dichloromethane.
Major Products:
Oxidation: Cyclopentanone(1-13C)
Reduction: Cyclopentane(1-13C)
Substitution: Cyclopentyl chloride(1-13C), cyclopentyl bromide(1-13C)
Aplicaciones Científicas De Investigación
Cyclopentanol(1-13C) is widely used in various fields of scientific research:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics due to the distinct carbon-13 signal.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs containing cyclopentanol moieties.
Industry: Applied in the synthesis of labeled compounds for research and development, particularly in the pharmaceutical industry.
Mecanismo De Acción
The mechanism by which cyclopentanol(1-13C) exerts its effects is primarily through its participation in chemical reactions where the carbon-13 isotope acts as a tracer. This allows researchers to follow the pathway of the compound in various reactions and systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction mechanisms in chemical research.
Comparación Con Compuestos Similares
Cyclopentanol(1-13C) can be compared with other isotopically labeled alcohols, such as:
Cyclohexanol(1-13C): A six-membered ring alcohol with similar applications in NMR spectroscopy and metabolic studies.
Methanol(13C): A simple one-carbon alcohol used extensively in tracing studies.
Ethanol(1-13C): A two-carbon alcohol used in metabolic and pharmacokinetic studies.
Uniqueness: Cyclopentanol(1-13C) is unique due to its five-membered ring structure, which imparts different chemical and physical properties compared to linear or six-membered ring alcohols. This makes it particularly useful in studies where ring strain and conformational dynamics are of interest.
Propiedades
Fórmula molecular |
C5H10O |
|---|---|
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
(113C)cyclopentanol |
InChI |
InChI=1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2/i5+1 |
Clave InChI |
XCIXKGXIYUWCLL-HOSYLAQJSA-N |
SMILES isomérico |
C1CC[13CH](C1)O |
SMILES canónico |
C1CCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)



![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)


![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)

